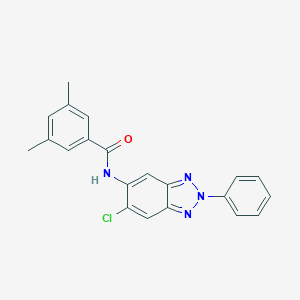
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide, also known as CDB-152, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, survival, and apoptosis. N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation. In addition, N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide has also been shown to reduce the levels of inflammatory cytokines and chemokines, which are involved in the development of various diseases such as cancer and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide is its potent anticancer and neuroprotective effects, which make it a promising candidate for the development of new drugs for the treatment of cancer and neurodegenerative diseases. However, one of the limitations of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide is its poor solubility in water, which may limit its use in certain experiments. In addition, further studies are needed to fully understand the mechanism of action of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide and its potential side effects.
Direcciones Futuras
There are several future directions for the research on N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide. One of the directions is to study the potential use of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide as a combination therapy with other drugs for the treatment of cancer and neurodegenerative diseases. Another direction is to investigate the potential use of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide as a photoprotective agent in the development of sunscreen products. Additionally, further studies are needed to optimize the synthesis method of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide and improve its solubility for better use in lab experiments.
Métodos De Síntesis
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide can be synthesized using a two-step process. The first step involves the reaction of 6-chloro-2-phenylbenzotriazole with 3,5-dimethylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The second step involves the addition of N,N-dimethylformamide (DMF) to the reaction mixture, followed by purification using column chromatography to obtain the pure product.
Aplicaciones Científicas De Investigación
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and photoprotection. In cancer research, N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide has also been shown to have neuroprotective effects by reducing neuronal cell death and improving cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide has been shown to have photoprotective effects by reducing UV-induced skin damage.
Propiedades
Fórmula molecular |
C21H17ClN4O |
|---|---|
Peso molecular |
376.8 g/mol |
Nombre IUPAC |
N-(6-chloro-2-phenylbenzotriazol-5-yl)-3,5-dimethylbenzamide |
InChI |
InChI=1S/C21H17ClN4O/c1-13-8-14(2)10-15(9-13)21(27)23-18-12-20-19(11-17(18)22)24-26(25-20)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,23,27) |
Clave InChI |
VOLDHMNHUDEGAH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4)C |
SMILES canónico |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B244682.png)
![N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide](/img/structure/B244684.png)
![3-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B244685.png)
![2-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B244687.png)
![2,3-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244689.png)
![4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244690.png)
![2-(2,4-dimethylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244691.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B244692.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B244694.png)
![3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244697.png)
![2-(2-methylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244698.png)
![2-phenoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244699.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B244702.png)
![4-tert-butyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244704.png)